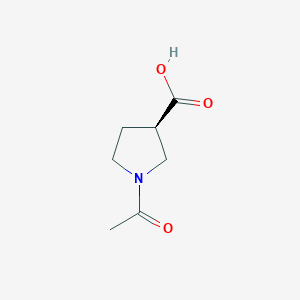

(3R)-1-Acetylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-1-acetylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(4-8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQQMBBBBFVNMN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity and Therapeutic Potential of (3R)-1-Acetylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-Acetylpyrrolidine-3-carboxylic acid is a chiral derivative of the well-established pharmacophore, (R)-pyrrolidine-3-carboxylic acid. While the parent scaffold is integral to a multitude of therapeutic agents, specific public domain data on the biological activity and therapeutic applications of the N-acetylated form remains notably scarce. This technical guide serves as a prospective analysis, leveraging the known significance of the pyrrolidine core to postulate potential therapeutic avenues for (3R)-1-Acetylpyrrolidine-3-carboxylic acid. We will provide a comprehensive, hypothetical framework for the systematic evaluation of this compound, from initial biological screening to more advanced preclinical investigations. This document is intended to be a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar under-characterized molecules.

Introduction: The Prominence of the (R)-Pyrrolidine-3-Carboxylic Acid Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] The (R)-pyrrolidine-3-carboxylic acid scaffold, in particular, offers a rigid and stereochemically defined framework that has been successfully incorporated into a diverse array of bioactive molecules.[2]

Derivatives of this scaffold have been investigated and developed for a wide range of therapeutic applications, including:

-

Enzyme Inhibition: The constrained conformation of the pyrrolidine ring makes it an ideal starting point for the design of potent and selective enzyme inhibitors.[3]

-

Neurological Disorders: This structural motif is a key building block in the synthesis of pharmaceuticals targeting neurological conditions.[2]

-

Anticonvulsant Activity: Certain derivatives of 1-acetyl-pyrrolidine-3-carboxylic acid have been synthesized and screened for their potential as anticonvulsants.[4]

The introduction of an acetyl group at the 1-position, as in (3R)-1-Acetylpyrrolidine-3-carboxylic acid, modifies the electronic and steric properties of the parent molecule, potentially leading to novel biological activities and therapeutic applications.

(3R)-1-Acetylpyrrolidine-3-carboxylic acid: An Unexplored Derivative

Table 1: Physicochemical Properties of (3R)-1-Acetylpyrrolidine-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[5] |

| Molecular Weight | 157.17 g/mol | PubChem[5] |

| IUPAC Name | (3R)-1-acetylpyrrolidine-3-carboxylic acid | PubChem[5] |

| Synonyms | (R)-1-acetylpyrrolidine-3-carboxylic acid | PubChem[5] |

The lack of published data necessitates a structured and systematic approach to uncover the potential therapeutic value of this compound. The following sections outline a hypothetical, yet comprehensive, research program designed to achieve this.

A Proposed Research Framework for Investigating Therapeutic Potential

The following experimental workflow is a proposed strategy for the comprehensive evaluation of (3R)-1-Acetylpyrrolidine-3-carboxylic acid.

Caption: A hypothetical workflow for the systematic evaluation of (3R)-1-Acetylpyrrolidine-3-carboxylic acid.

Phase 1: Initial Screening and Target Identification

The primary objective of this phase is to cast a wide net to identify any potential biological activity of the compound.

3.1.1. Compound Acquisition and Quality Control

The initial step involves either the chemical synthesis or procurement of (3R)-1-Acetylpyrrolidine-3-carboxylic acid. Rigorous quality control using techniques such as NMR, mass spectrometry, and HPLC is essential to confirm the identity, purity, and stereochemical integrity of the compound.

3.1.2. Broad-Spectrum Phenotypic Screening

A panel of diverse human cell lines representing various cancer types, as well as normal cell lines, should be used to assess the compound's effect on cell viability and proliferation. This can be achieved using standard assays such as MTT or CellTiter-Glo®.

3.1.3. Target-Based Screening

Based on the known activities of the pyrrolidine scaffold, a targeted screening approach should be employed. This would involve assays against a panel of enzymes and receptors, including but not limited to:

-

Dipeptidyl Peptidase-IV (DPP-IV): Given the prevalence of pyrrolidine-based DPP-IV inhibitors in diabetes treatment.[6]

-

Factor XIa (FXIa): To explore potential anticoagulant properties.[6]

-

GABA Transaminase (GABA-T): As altered GABAergic neurotransmission is implicated in epilepsy, aligning with the potential for anticonvulsant activity.

-

Various Kinases and Proteases: A broad panel to uncover novel inhibitory activities.

Phase 2: In Vitro Characterization

Once a "hit" is identified in the initial screening phase, a more in-depth in vitro characterization is required.

3.2.1. Dose-Response and Potency Determination

The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) will be determined to quantify the compound's potency against the identified target or cellular phenotype.

3.2.2. Mechanism of Action Studies

To understand how the compound exerts its biological effect, a series of mechanism of action studies will be conducted. For example, if the compound shows anti-proliferative effects, downstream signaling pathways will be investigated using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.

Caption: A simplified diagram illustrating a potential mechanism of action.

3.2.3. Selectivity and Specificity Profiling

It is crucial to determine if the compound's activity is specific to the identified target. This involves testing against a panel of related enzymes or receptors. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.

3.2.4. In Vitro ADME/Tox Assays

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is critical. A standard panel of in vitro assays can provide initial insights into the compound's drug-like properties.

Table 2: Representative In Vitro ADME/Tox Assays

| Assay | Purpose |

| Caco-2 Permeability | Predicts intestinal absorption |

| Microsomal Stability | Assesses metabolic stability |

| CYP450 Inhibition | Evaluates potential for drug-drug interactions |

| hERG Channel Assay | Screens for potential cardiotoxicity |

| Cytotoxicity in Hepatocytes | Assesses potential for liver toxicity |

Phase 3: Preclinical Evaluation

Compounds with a promising in vitro profile will advance to preclinical evaluation in animal models.

3.3.1. In Vivo Efficacy Studies

The therapeutic efficacy of the compound will be tested in relevant animal models of disease. For example, if the compound demonstrated anticonvulsant activity in vitro, it would be evaluated in rodent models of epilepsy.

3.3.2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK studies will determine the compound's fate in the body over time (absorption, distribution, metabolism, and excretion). PD studies will correlate the compound's concentration with its therapeutic effect.

3.3.3. Preliminary Toxicology and Safety Assessment

Initial toxicology studies in animals will be conducted to identify any potential adverse effects and to determine a safe dose range for further development.

Conclusion and Future Directions

(3R)-1-Acetylpyrrolidine-3-carboxylic acid represents an intriguing yet understudied molecule with potential therapeutic applications stemming from its core pyrrolidine structure. The lack of existing data presents a unique opportunity for novel discovery. The comprehensive research framework outlined in this guide provides a clear and systematic path for elucidating the biological activity and therapeutic potential of this compound. The successful execution of this plan could uncover a novel drug candidate for a range of diseases and will undoubtedly contribute valuable knowledge to the field of medicinal chemistry.

References

-

PubChem. (3R)-1-Acetylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Aboul-Enein, M. N., et al. (2010). Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. European Journal of Chemistry, 1(2), 102-109. [Link]

-

OIST. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Okinawa Institute of Science and Technology Graduate University. [Link]

-

Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(19), 3679-3689. [Link]

-

IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants | European Journal of Chemistry [eurjchem.com]

- 5. (3R)-1-Acetylpyrrolidine-3-carboxylic acid | C7H11NO3 | CID 68220896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to (3R)-1-Acetylpyrrolidine-3-carboxylic Acid and Proline Derivatives: A Comparative Analysis for Drug Discovery

Executive Summary

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, largely due to the prevalence of the proteinogenic amino acid, L-proline.[1][2] While proline and its derivatives are invaluable, the strategic N-acetylation to form molecules like (3R)-1-Acetylpyrrolidine-3-carboxylic acid offers a distinct and powerful toolset for drug designers. This guide provides an in-depth technical comparison, moving beyond simple structural differences to explore the profound impact of the N-acetyl group on chemical reactivity, conformational rigidity, and ultimately, its application in drug development. We will dissect how the conversion of proline's secondary amine to a neutral amide fundamentally alters the molecule's properties, transforming it from a flexible, reactive building block and organocatalyst into a rigid, conformationally constrained scaffold ideal for peptidomimetics and structured drug design.[3][4]

Chapter 1: Molecular Architecture Analysis

The functional and conformational differences between proline derivatives and (3R)-1-Acetylpyrrolidine-3-carboxylic acid originate from a single, critical modification at the nitrogen atom. Understanding this distinction is paramount for its rational application in research and development.

Proline: The Archetypal Pyrrolidine Amino Acid

L-proline is unique among the 20 common amino acids because its side chain loops back to form a covalent bond with its own backbone nitrogen, creating a secondary amine within a pyrrolidine ring.[5][] This cyclic structure imparts significant conformational rigidity compared to other amino acids.[5]

-

Key Features:

-

Secondary Amine: The nitrogen is basic and nucleophilic, readily participating in reactions like N-alkylation and, crucially, peptide bond formation.[5]

-

Hydrogen Bond Donor: The N-H group can act as a hydrogen bond donor, a key interaction in protein secondary structures.[7]

-

Conformational Flexibility: While rigid, the pyrrolidine ring can "pucker" into different envelope conformations (Cγ-endo and Cγ-exo), and the X-Pro peptide bond can exist in both cis and trans conformations.[8] This isomerization is a critical, often rate-limiting step in protein folding.

-

(3R)-1-Acetylpyrrolidine-3-carboxylic Acid: A Constrained, N-Acetylated Analog

This molecule is a specific, non-natural derivative of a pyrrolidine carboxylic acid. The two most important features are its defined stereochemistry at the 3-position and the acetyl group on the nitrogen.

-

Key Features:

-

(3R) Stereochemistry: The carboxylic acid is fixed in the R configuration, providing a precise three-dimensional vector for molecular interactions. This is crucial for designing ligands that fit into specific chiral binding pockets of enzymes or receptors.[9]

-

N-Acetyl Group: The nitrogen is part of an amide bond. This single change has profound chemical and structural consequences.

-

The Critical Distinction: Amide vs. Secondary Amine

The conversion of the secondary amine in a proline-like scaffold to an N-acetyl amide is the central theme of this guide. This modification is not trivial; it fundamentally rewrites the rules of engagement for the pyrrolidine ring.

| Feature | Proline (Secondary Amine) | (3R)-1-Acetylpyrrolidine-3-carboxylic Acid (Amide) |

| Basicity | Basic (pKa ~10.6) | Neutral |

| Nucleophilicity | Good Nucleophile | Poor Nucleophile |

| Hydrogen Bonding | Donor & Acceptor | Acceptor Only (at carbonyl oxygen) |

| Reactivity | High (e.g., peptide coupling, catalysis) | Low (Chemically inert under many conditions) |

| C-N Bond Rotation | Relatively free rotation | Restricted rotation due to partial double-bond character |

| Ring Conformation | Dynamic puckering | Puckering is significantly influenced and restricted by the planar amide bond.[10][11] |

The N-acetylation effectively "locks" the nitrogen, rendering it non-basic and non-nucleophilic. This prevents it from participating in the catalytic cycles that make proline a famous organocatalyst.[12][13] Furthermore, the planarity of the amide bond introduces a significant constraint on the ring's conformational freedom.[14][15]

Visualization: Core Structural Comparison

Caption: Core structural differences between Proline and its N-acetylated analog.

Chapter 2: Comparative Reactivity and Synthetic Utility

The architectural differences described above translate directly into distinct chemical behaviors and applications in synthesis.

Reactions at the Nitrogen Center: A Tale of Two Chemistries

-

Proline Derivatives: The secondary amine of proline is a hub of reactivity. It is the key functional group for its role in asymmetric organocatalysis, where it forms nucleophilic enamines or electrophilic iminium ions with carbonyl compounds.[12][16][17] This reactivity is the foundation of numerous named reactions (e.g., Hajos-Parrish-Eder-Sauer-Wiechert reaction) that provide enantiomerically enriched products.[12]

-

(3R)-1-Acetylpyrrolidine-3-carboxylic Acid: The amide nitrogen is unreactive under standard conditions. Its lone pair is delocalized into the adjacent carbonyl, making it a very poor nucleophile. This chemical inertness is not a disadvantage; it is a design feature. It allows the scaffold to be carried through multi-step syntheses without the need for nitrogen-protecting groups, simplifying synthetic routes.

Applications in Drug Discovery: Scaffolds vs. Catalysts

This divergence in reactivity dictates their primary roles in drug discovery:

-

Proline Derivatives as Versatile Building Blocks & Catalysts: Proline and its analogs are incorporated into drugs where the nitrogen's basicity or its ability to form specific hydrogen bonds is important for target engagement.[18][19] Furthermore, they are used extensively in the synthesis of chiral drug intermediates via organocatalysis.[20]

-

(3R)-1-Acetylpyrrolidine-3-carboxylic Acid as a Constrained Scaffold: This molecule is used when the goal is to create a rigid, three-dimensional structure.[3][21] By incorporating this non-natural amino acid into a peptide or small molecule, chemists can lock the conformation, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.[3][22] It often serves as a "peptidomimetic," specifically mimicking secondary structures like β-turns.[4]

Visualization: Divergent Roles in Synthesis

Caption: Divergent synthetic utility of Proline vs. its N-acetylated analog.

Chapter 3: Experimental Protocols and Data

To translate theory into practice, this section provides a representative experimental protocol for incorporating a non-natural amino acid like (3R)-1-Acetylpyrrolidine-3-carboxylic acid into a peptide chain using standard laboratory techniques.

Protocol: Incorporation of a Non-Natural Amino Acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of an Fmoc-protected version of a non-natural amino acid onto a resin-bound peptide using the Fmoc/tBu strategy.[23][24] The core principle of SPPS is the stepwise addition of amino acids to a growing chain anchored to an insoluble resin, with excess reagents being washed away after each step.[25][26]

Objective: To couple Fmoc-(3R)-1-Acetylpyrrolidine-3-carboxylic acid to a free amine on a growing peptide chain attached to Rink Amide resin.

Materials:

-

Rink Amide resin pre-loaded with the N-terminal amino acid (e.g., H-Gly-Rink Amide Resin)

-

Fmoc-(3R)-1-Acetylpyrrolidine-3-carboxylic acid (3 equivalents)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), synthesis grade

-

Piperidine, 20% (v/v) in DMF (Fmoc deprotection solution)

-

Solid-phase synthesis vessel with a fritted disc

-

Shaker/Vortexer

Methodology:

-

Resin Swelling:

-

Place the resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.[26]

-

Drain the DMF.

-

-

Fmoc Deprotection (Cycle Start):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF solution.

-

Agitate for 15-20 minutes to ensure complete removal of the Fmoc protecting group.[24]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

-

-

Qualitative Test for Free Amine (Kaiser Test):

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-(3R)-1-Acetylpyrrolidine-3-carboxylic acid (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.

-

Add DIPEA (6 eq.) to the activation mixture. The solution may change color.[23]

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.[23]

-

Agitate the mixture at room temperature for 2-4 hours. Sterically hindered or non-natural amino acids may require longer coupling times or double coupling.[23]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Capping Optional):

-

Perform a Kaiser test again. A negative result (yellow/colorless beads) indicates a complete coupling reaction.

-

If the coupling is incomplete, either repeat the coupling step (double coupling) or cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

-

-

Cycle Completion:

-

The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain further.

-

-

Final Cleavage:

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA).[24][26] A common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[26]

-

Conclusion: Selecting the Right Tool for the Job

The choice between a classic proline derivative and a constrained analog like (3R)-1-Acetylpyrrolidine-3-carboxylic acid is a strategic decision in drug design, driven entirely by the intended application.

-

Choose a Proline Derivative when:

-

The basicity of the secondary amine is required for a specific salt bridge or hydrogen bond interaction with the target.

-

The goal is to induce a flexible "kink" or turn in a peptide chain, leveraging the natural conformational properties of proline.[5][7]

-

The molecule is being designed as an organocatalyst for asymmetric synthesis.

-

-

Choose (3R)-1-Acetylpyrrolidine-3-carboxylic Acid (or similar constrained analogs) when:

-

The primary goal is to enforce a rigid, specific conformation on a molecule to improve binding affinity and reduce off-target effects.[3][21]

-

The molecule is intended to be a peptidomimetic, replacing a natural amino acid to create a more stable, less flexible structure that mimics a bioactive conformation (e.g., a β-turn).

-

Chemical inertness at the nitrogen center is desired to simplify a multi-step synthesis or prevent unwanted side reactions in vivo.

-

By understanding the fundamental chemical consequences of N-acetylation, researchers can move beyond a generic view of the pyrrolidine scaffold and make informed, rational design choices that accelerate the discovery and development of novel therapeutics.

References

-

Conformational isomers of N-acetylproline Schematic illustration of the... - ResearchGate. Available at: [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed. Available at: [Link]

-

Exploring Ramachandran and Chi space: Conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - University of Arizona. Available at: [Link]

-

Proline organocatalysis - Wikipedia. Available at: [Link]

-

Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - Ingenta Connect. Available at: [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Occurrence of the d-Proline Chemotype in Enzyme Inhibitors - MDPI. Available at: [Link]

-

Crystal structure analysis of N‐acetylated proline and ring size analogs - Research Collection. Available at: [Link]

-

(3R)-1-Acetylpyrrolidine-3-carboxylic acid | C7H11NO3 | CID 68220896 - PubChem. Available at: [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. Available at: [Link]

-

Proline Derivatives in Organic Synthesis - Organic Chemistry Portal. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. Available at: [Link]

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC. Available at: [Link]

-

Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. Available at: [Link]

-

Cis- Trans Equilibrium of N-Acetyl-L-Proline - Odinity. Available at: [Link]

-

A review: L- Proline as an organocatalyst - iarjset. Available at: [Link]

-

Constrained Peptides in Drug Discovery and Development - SciSpace. Available at: [Link]

-

Correlation of Crystal and Solution Conformations of N-Acyl Prolines and Related Compounds using Nuclear Magnetic Resonance. Available at: [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

-

Solid-phase peptide synthesis - Digital CSIC. Available at: [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. Available at: [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. Available at: [Link]

-

Proline - Wikipedia. Available at: [Link]

-

Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

[PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar. Available at: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. Available at: [Link]

- US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents.

-

Proline Derivatives and Analogs. Available at: [Link]

-

(3R)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid Properties - EPA. Available at: [Link]

-

What does proline do to the protein structure? - Quora. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Proline - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. research-collection.ethz.ch [research-collection.ethz.ch]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. longdom.org [longdom.org]

- 14. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. odinity.com [odinity.com]

- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iarjset.com [iarjset.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 21. experts.arizona.edu [experts.arizona.edu]

- 22. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 25. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biovera.com.au [biovera.com.au]

- 27. digital.csic.es [digital.csic.es]

A Senior Application Scientist's Technical Guide to the Safe Handling of (3R)-1-Acetylpyrrolidine-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical chemistry and practical, safe laboratory application. This guide provides an in-depth analysis of the safety profile of (3R)-1-Acetylpyrrolidine-3-carboxylic acid, a chiral building block often utilized in the synthesis of novel therapeutics. In the absence of a specific, officially published Safety Data Sheet (SDS) for this exact compound, this document employs a foundational safety principle: evaluating the hazards of the closest structural analogs to establish a robust and conservative safety protocol.

Our primary reference is the safety data for the parent compound, Pyrrolidine-3-carboxylic acid , as its core structure dictates the most probable hazard profile.[1] The addition of an acetyl group on the ring nitrogen is unlikely to introduce new hazard classes but may modulate the compound's overall reactivity and toxicological profile. This guide is therefore built on a synthesis of direct analog data, chemical first principles, and field-proven best practices.

Substance Identification and Core Physicochemical Properties

Before handling any chemical, a thorough understanding of its basic properties is essential. These properties inform storage, handling, and emergency response procedures.

| Property | Value | Source |

| IUPAC Name | (3R)-1-acetylpyrrolidine-3-carboxylic acid | PubChem[2] |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 157.17 g/mol | PubChem[2] |

| Physical State | Solid, Off-white Powder (Presumed based on analogs) | Fisher Scientific[1] |

| Melting Point | 182 - 184 °C (for Pyrrolidine-3-carboxylic acid) | Fisher Scientific[1] |

Hazard Identification and GHS Classification

The Global Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Based on the data for the parent compound, Pyrrolidine-3-carboxylic acid, this derivative is classified as a hazardous chemical under US OSHA (29 CFR 1910.1200).[1]

-

Signal Word: Danger [1]

Hazard Statements:

-

H318: Causes serious eye damage. (Category 1)[1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

Expert Insight: The "Causes serious eye damage" classification is a critical warning.[1] This is more severe than "eye irritation." It implies a risk of irreversible damage, making the use of appropriate eye protection non-negotiable. The carboxylic acid functionality is the likely driver of this corrosive potential, particularly to sensitive mucosal tissues like the cornea.

Causality-Driven Exposure Controls and Personal Protection

Understanding why a certain control is necessary leads to better compliance and a safer laboratory environment. The primary risks when handling this solid compound are inadvertent contact with eyes and skin, and inhalation of airborne powder.

Engineering Controls:

-

Fume Hood/Ventilated Enclosure: Always handle the solid material in a chemical fume hood or other ventilated enclosure.[3] This is not only to prevent inhalation of fine particulates but also to contain any potential spills.

-

Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are in close proximity to the workstation.[1] This is a mandatory facility requirement for handling chemicals with a Category 1 eye damage classification.

Personal Protective Equipment (PPE):

| PPE Type | Specification & Rationale |

| Eye/Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing or dust generation.[1] Standard safety glasses are insufficient. |

| Skin Protection | A flame-retardant lab coat and nitrile gloves are required. Gloves must be inspected before use and changed immediately if contaminated. For prolonged tasks, consider double-gloving. |

| Respiratory Protection | If working outside of a ventilated enclosure (not recommended), a NIOSH/MSHA or European Standard EN 149 approved respirator is required to prevent inhalation of dust.[1] |

Protocols for Safe Handling, Storage, and Spill Response

Step-by-Step Protocol for Safe Weighing and Handling:

-

Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the designated handling area.

-

Engineering Control: Perform all operations within a certified chemical fume hood.

-

Containment: Place a weigh paper on the analytical balance. Use a spatula to carefully transfer the solid from the reagent bottle to the weigh paper. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Closure: Tightly close the reagent bottle immediately after dispensing.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel.

-

Decontamination: Clean the spatula thoroughly. Dispose of the weigh paper and any contaminated gloves in the designated solid chemical waste container.

-

Final Wash: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[4]

Storage and Stability:

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] A recommended temperature range for similar compounds is 2-8°C.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these could trigger vigorous or exothermic reactions.[1]

Logical Flow for Emergency Response

The following diagram outlines the critical decision-making process in the event of an accidental exposure or spill.

Caption: Emergency Response Workflow for (3R)-1-Acetylpyrrolidine-3-carboxylic acid

Toxicological Profile: An Evidence-Based Assessment

While specific toxicological studies for (3R)-1-Acetylpyrrolidine-3-carboxylic acid are not publicly available, a profile can be inferred from its structure and the data of its analogs.

-

Acute Toxicity: Data is not available for the target compound. The parent compound, Pyrrolidine-3-carboxylic acid, is not classified for acute oral, dermal, or inhalation toxicity, though ingestion may be harmful.[1]

-

Skin Corrosion/Irritation: While the parent compound is not classified as a skin irritant, related pyrrolidine derivatives are known to cause skin irritation.[4][5] It is prudent to treat this compound as a potential skin irritant and avoid all contact.

-

Serious Eye Damage/Irritation: This is the most significant documented hazard, classified as Category 1 for the parent compound.[1] The acidic nature of the molecule can cause severe burns to the eye.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. The compound is not listed as a carcinogen by IARC, NTP, or OSHA.[1]

The workflow from chemical property to required safety measure is illustrated below.

Caption: Relationship between Substance Properties, Hazards, and Controls.

References

-

Safety Data Sheet for Pyrrolidine-3-carboxylic acid , Fisher Scientific.

-

Safety Data Sheet for Pyrrolidine , Sigma-Aldrich.

-

(3R)-1-Acetylpyrrolidine-3-carboxylic acid PubChem Entry , National Center for Biotechnology Information.

-

Safety Data Sheet for CID 115528834 , AK Scientific, Inc.

-

(R)-Pyrrolidine-3-carboxylic acid Product Page , MedChemExpress.

-

Safety Data Sheet for Acetylenedicarboxylic acid , Sigma-Aldrich.

-

Safety Data Sheet for Pyrrole-3-carboxylic acid , Fisher Scientific.

-

Safety Data Sheet for (R)-(+)-2-Pyrrolidinone-5-carboxylic acid , Thermo Fisher Scientific.

-

Safety Data Sheet for (3R)-(+)-3-Acetamidopyrrolidine , TCI EUROPE N.V.

-

Safety Data Sheet for Pyrrolidine for Synthesis , Loba Chemie.

-

Safety Data Sheet for L-Pyroglutamic Acid , Spectrum Chemical.

-

(R)-(-)-Pyrrolidine-3-carboxylic acid Product Page , Sigma-Aldrich.

Sources

Methodological & Application

Application of (3R)-1-Acetylpyrrolidine-3-carboxylic Acid in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Modified Proline Analogs in Peptide Science

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine incorporated within a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, often inducing β-turns and polyproline helices, which are critical for protein folding and biological function.[1] The unique structural influence of proline has spurred the development of a wide array of proline analogs to modulate the biological activity, stability, and pharmacokinetic properties of peptides.[1] These non-natural derivatives are invaluable tools in medicinal chemistry and drug development, enabling the fine-tuning of peptide-based therapeutics.[2]

(3R)-1-Acetylpyrrolidine-3-carboxylic acid is one such proline analog that offers a unique combination of features for peptide chemists. The N-acetyl group provides a stable, neutral cap at the N-terminus of the pyrrolidine ring, which can enhance resistance to aminopeptidases and modulate the overall charge and polarity of the resulting peptide.[3] The carboxylic acid at the 3-position allows for its incorporation into a peptide sequence via standard amide bond formation. The rigid pyrrolidine scaffold, with its defined stereochemistry at the 3-position, provides a means to introduce conformational constraints within a peptide chain, which can be crucial for optimizing receptor binding and biological activity.[4][5]

This technical guide provides a comprehensive overview of the application of (3R)-1-Acetylpyrrolidine-3-carboxylic acid in peptide synthesis, including its physicochemical properties, strategic considerations for its use, and detailed protocols for its incorporation into peptide chains using both solid-phase and solution-phase methodologies.

Physicochemical Properties of (3R)-1-Acetylpyrrolidine-3-carboxylic Acid

A clear understanding of the physicochemical properties of (3R)-1-Acetylpyrrolidine-3-carboxylic acid is essential for its effective use in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C7H11NO3 | [6] |

| Molecular Weight | 157.17 g/mol | [6] |

| IUPAC Name | (3R)-1-acetylpyrrolidine-3-carboxylic acid | [6] |

| CAS Number | 1693726-50-9 | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents such as DMF, NMP, and DMSO, and aqueous bases. |

Strategic Considerations for Incorporating (3R)-1-Acetylpyrrolidine-3-carboxylic Acid

The N-acetyl group of (3R)-1-Acetylpyrrolidine-3-carboxylic acid is a stable amide and does not function as a standard Nα-protecting group like Fmoc or Boc. This has important implications for its use in peptide synthesis:

-

N-Terminal Modification: When incorporated into a peptide, this residue will result in a peptide that is acetylated at the pyrrolidine nitrogen. This can be a desirable feature for mimicking natural proteins, where N-terminal acetylation is a common post-translational modification, and for enhancing stability.[3]

-

Placement within the Peptide Sequence: Due to the permanent N-acetyl group, (3R)-1-Acetylpyrrolidine-3-carboxylic acid can be incorporated at any position within a peptide sequence. However, its placement will influence the local conformation of the peptide backbone.

-

Coupling Chemistry: The carboxylic acid at the 3-position can be activated using standard peptide coupling reagents. However, the steric hindrance of the pyrrolidine ring and the electronic nature of the N-acetyl group may influence the coupling efficiency. The use of more potent coupling reagents and/or longer reaction times may be necessary to ensure complete acylation, especially when coupling to a sterically hindered amino acid.[7]

Experimental Protocols

The following sections provide detailed protocols for the incorporation of (3R)-1-Acetylpyrrolidine-3-carboxylic acid into peptide chains using both solid-phase and solution-phase techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the incorporation of (3R)-1-Acetylpyrrolidine-3-carboxylic acid into a peptide being synthesized on a solid support using the Fmoc/tBu strategy. This residue is coupled as the final N-terminal amino acid.

Workflow for SPPS Incorporation:

Sources

- 1. US20210009631A1 - Solid phase synthesis of acylated peptides - Google Patents [patents.google.com]

- 2. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. lifetein.com [lifetein.com]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Application Note: Storage and Handling of (3R)-1-Acetylpyrrolidine-3-carboxylic acid

Executive Summary & Compound Profile

(3R)-1-Acetylpyrrolidine-3-carboxylic acid (CAS: 1693726-50-9) is a chiral pyrrolidine derivative featuring a carboxylic acid at the C3 position and an acetyl group protecting the secondary amine. It serves as a critical chiral building block in the synthesis of peptidomimetics, enzyme inhibitors, and pharmaceutical intermediates.

Due to the presence of both an amide bond and a free carboxylic acid, this compound exhibits specific sensitivities to moisture and pH extremes. Proper handling is required to prevent hydrolysis, racemization, or hygroscopic caking.

Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | (3R)-1-acetylpyrrolidine-3-carboxylic acid | |

| CAS Number | 1693726-50-9 | Verified Identifier [1] |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | White to off-white solid | Powder or crystalline form |

| Solubility | High: Water, DMSO, MethanolLow: Hexane, Toluene | Polar nature due to -COOH and Amide [2] |

| Melting Point | ~115–120°C (Predicted) | Batch-specific; refer to CoA.[1][2][3] Analogous to N-Acetyl-L-proline (115-117°C) [3] |

| Hygroscopicity | Moderate to High | Absorbs atmospheric moisture readily |

Storage Protocols

The "Golden Rule" of Stability

The integrity of (3R)-1-Acetylpyrrolidine-3-carboxylic acid relies on minimizing three degradation vectors: Hydrolysis (moisture), Racemization (thermal/pH stress), and Oxidation (trace metals/air).

Storage Conditions Matrix

| Duration | Temperature | Atmosphere | Container Type |

| Long-Term (>1 Month) | -20°C | Inert Gas (Argon/N₂) | Amber glass vial with PTFE-lined cap + Parafilm |

| Short-Term (<1 Month) | 2–8°C | Dry Air / Desiccated | Tightly sealed vial in secondary desiccator |

| Working Bench | Ambient (20-25°C) | Ambient | Keep closed when not in use; avoid open exposure >1 hr |

Critical Protocol: The "Warm-Up" Rule

WARNING: Never open a cold vial immediately upon removal from the freezer.

Remove vial from -20°C storage.

Place in a desiccator at room temperature.

Allow 30–60 minutes for equilibration. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic solid, initiating hydrolysis and caking [4].

Handling & Safety Workflows

Personal Protective Equipment (PPE)

-

Respiratory: N95 mask or P100 respirator recommended if handling large quantities of fine powder to prevent inhalation of dust.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Skin: Nitrile gloves (minimum 0.11 mm thickness).

Solubilization Protocol

For biological assays or synthesis, preparing a stock solution requires care to maintain stereochemical purity.

-

Solvent Choice:

-

Preferred: Anhydrous DMSO or DMAC (Dimethylacetamide).

-

Alternative: Milli-Q Water (if immediate use; susceptible to bacterial growth and hydrolysis over time).

-

-

Dissolution:

-

Weigh the solid in a tared vial.

-

Add solvent to achieve 10–50 mM concentration.

-

Vortex gently. Sonicate only if necessary (max 30 seconds) to avoid heating.

-

-

Filtration:

-

If used for cell culture, filter through a 0.22 µm PVDF or PTFE membrane. Do not use Nylon filters with acidic solutions if avoidable.

-

Handling Workflow Diagram

Figure 1: Standard Operating Procedure (SOP) for the receipt, aliquoting, and usage of hygroscopic chiral building blocks.

Quality Control & Validation

To ensure the compound has not degraded or racemized during storage, the following analytical methods are recommended.

Purity Check (HPLC/LC-MS)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 210 nm (Amide bond absorption).

-

Acceptance Criteria: Purity ≥ 95%. Major impurity is often the hydrolyzed free amine (pyrrolidine-3-carboxylic acid) or the deacetylated product.

Chiral Purity (Enantiomeric Excess)

Since this is the (3R)-isomer, racemization to the (3S)-isomer is a risk if stored in acidic/basic aqueous solutions or subjected to high heat.

-

Method: Chiral HPLC using a Chiralpak AD-H or OD-H column.

-

Mobile Phase: Hexane/Isopropanol mixtures.

-

Standard: Compare retention time against a racemic standard (±)-1-Acetylpyrrolidine-3-carboxylic acid.

Stability Logic Diagram

Figure 2: Degradation pathways. The acetyl group is susceptible to hydrolysis, while the chiral center is sensitive to thermal and basic stress.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68220896, (3R)-1-Acetylpyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3R)-1-Acetylpyrrolidine-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of (3R)-1-Acetylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and improve the yield of this valuable chiral building block. (3R)-pyrrolidine-3-carboxylic acid and its derivatives are crucial scaffolds in medicinal chemistry, notably in the development of enzyme inhibitors and receptor agonists.[1][2][3] This document provides in-depth, experience-driven advice to navigate the common challenges encountered during its N-acetylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the N-acetylation of (3R)-pyrrolidine-3-carboxylic acid?

A1: The most frequent issue is the acid-base chemistry between the starting material and the reagents. The starting material is an amino acid, meaning it exists as a zwitterion. The secondary amine is protonated and thus non-nucleophilic. Inadequate neutralization or use of an inappropriate base will prevent the amine from reacting with the acetylating agent, leading to low conversion and recovery of starting material.

Q2: Which acetylating agent is best for this synthesis?

A2: Acetic anhydride is the most common and cost-effective acetylating agent. Acetyl chloride can also be used, but it generates HCl as a byproduct, which can protonate the starting amine, halting the reaction unless a sufficient amount of base is present to neutralize it.[4] For sensitive substrates or difficult reactions, milder reagents like N-acetylimidazole could be considered, though they are more expensive.

Q3: Can I use a standard amide coupling reagent like HATU or EDC/HOBt?

A3: No, this is a common misconception. Amide coupling reagents are used to form an amide bond by activating a carboxylic acid to react with an amine.[5] In this synthesis, you are forming an amide bond by reacting an amine (the pyrrolidine nitrogen) with an already activated carboxylic acid derivative (the acetylating agent). Using coupling reagents here is incorrect and will not lead to the desired product.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted (3R)-pyrrolidine-3-carboxylic acid, diacylated byproducts (if conditions are too harsh), and salts formed from the base and the acetic acid byproduct. If acetyl chloride is used, residual acid chloride can complicate workup. Incomplete reaction or side reactions are often the root cause.[6]

Q5: How critical is temperature control during the reaction?

A5: Temperature control is very important. While many acetylations can be run at room temperature, gentle heating (e.g., 40-50 °C) might improve yields for sluggish reactions.[6] However, excessive heat can lead to side reactions and potential racemization, although the chiral center at C3 is generally stable under these conditions. A low-temperature start (0 °C) followed by slowly warming to room temperature is a robust strategy.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues. The key to a high-yielding synthesis is ensuring the pyrrolidine nitrogen is a free, effective nucleophile.[7]

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Low or No Conversion (Starting material recovered) | 1. Protonated Amine: The secondary amine of the starting material is protonated (as a zwitterion or by adventitious acid) and is not nucleophilic.[4] 2. Insufficient Base: Not enough base was used to both free the amine and neutralize the acetic acid byproduct. 3. Poor Solubility: Reactants are not fully dissolved, hindering reaction kinetics.[6] | 1. Use a suitable base: Employ at least 2.5-3 equivalents of a non-nucleophilic tertiary amine like triethylamine (Et₃N) or DIPEA. One equivalent frees the amine, and the rest neutralizes the acid byproduct. 2. Schotten-Baumann Conditions: Perform the reaction in a biphasic system (e.g., DCM/water or THF/water) with an inorganic base like NaHCO₃ or K₂CO₃. The free amine is acetylated in the organic phase. 3. Improve Solubility: Use a co-solvent like DMF or DMSO if necessary. Sonication can also help dissolve the starting material.[6] |

| Formation of Multiple Products/Impure Sample | 1. Over-acylation: The carboxylic acid moiety is converted to a mixed anhydride by reacting with excess acetic anhydride. 2. Reaction Conditions Too Harsh: High temperatures or prolonged reaction times may lead to decomposition or side reactions.[6] 3. Reactive Acetylating Agent: Acetyl chloride can be more aggressive than acetic anhydride, leading to more byproducts. | 1. Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of acetic anhydride. Add it dropwise at a low temperature (0 °C) to maintain control. 2. Optimize Conditions: Run the reaction at room temperature or below. Monitor progress by TLC or LC-MS to determine the optimal reaction time and avoid byproduct formation.[6] 3. Switch to Acetic Anhydride: If using acetyl chloride, switch to acetic anhydride for a milder, more controlled reaction. |

| Difficult Product Isolation / Low Isolated Yield | 1. Product is water-soluble: The product has high polarity and may be lost to the aqueous phase during workup. 2. Emulsion Formation: Biphasic workups can lead to emulsions that are difficult to separate. 3. Inadequate Purification: The product's polarity can make it challenging to purify via standard silica gel chromatography. | 1. Saturate Aqueous Layer: During extraction, use brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous layer. 2. Back-extraction: After the initial extraction, acidify the aqueous layer and re-extract with a more polar solvent like ethyl acetate or a mixture of DCM/isopropanol. 3. Alternative Purification: Consider ion-exchange chromatography or reverse-phase chromatography if standard methods fail. Crystallization is also a powerful purification technique if a suitable solvent system can be found. |

Process Chemistry & Mechanistic Insights

The core of this reaction is a nucleophilic acyl substitution. The pyrrolidine nitrogen acts as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. The success of the reaction hinges on the nucleophilicity of this nitrogen.[7][8]

Diagram 1: Reaction Mechanism & Base-Mediation

Caption: Key steps in the N-acetylation reaction.

Optimized Synthesis Protocol

This protocol is designed to maximize yield by ensuring the amine is sufficiently nucleophilic and by controlling the reaction conditions.

Materials:

-

(3R)-pyrrolidine-3-carboxylic acid

-

Triethylamine (Et₃N), distilled

-

Acetic Anhydride

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (3R)-pyrrolidine-3-carboxylic acid (1.0 eq).

-

Dissolution & Basification: Add anhydrous DCM to the flask. The starting material may not fully dissolve. Add triethylamine (2.5 eq) and stir the suspension for 15-20 minutes. The mixture should become more homogeneous.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.[6]

-

Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench any unreacted acetic anhydride.

-

Workup - Acidification & Extraction: Transfer the mixture to a separatory funnel. Add 1M HCl to adjust the pH of the aqueous layer to ~2-3. This protonates the product's carboxylate, making it more soluble in the organic layer.

-

Workup - Separation: Separate the layers. Extract the aqueous layer two more times with DCM.

-

Workup - Washing: Combine the organic layers and wash with brine to remove residual water and salts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in DCM, to obtain the pure (3R)-1-Acetylpyrrolidine-3-carboxylic acid.

Diagram 2: Troubleshooting Workflow

Caption: A decision tree for troubleshooting low yield.

References

- BenchChem. (n.d.). Troubleshooting low yield in PROTAC synthesis with Mpeg5-t-butyl ester.

- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.

- Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry. DOI:10.1039/D0GC02976A.

- Yin, F., Garifullina, A., & Tanaka, F. (n.d.).

- Reddit. (2021, October 20).

- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity.

- Google Patents. (n.d.). CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

- BenchChem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- OIST Groups. (n.d.).

- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

- PubChem. (n.d.). (3R)-1-Acetylpyrrolidine-3-carboxylic acid | C7H11NO3 | CID 68220896.

- BenchChem. (n.d.). Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis.

- CDN. (n.d.).

- BenchChem. (n.d.). Technical Support Center: Pyrrole Acylation.

- Springer. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry (Cham).

- Pearson. (n.d.). Between pyrrole and pyrrolidine, which nitrogen would be most nucleophilic? Why?.

- ResearchGate. (2011, September). Valence anions of N-acetylproline in the gas phase: Computational and anion photoelectron spectroscopic studies.

- Login, R. B. (n.d.). 3-Pyrrolidinylcarboxylic acids(PCA). rloginconsulting.com.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Between pyrrole and pyrrolidine, which nitrogen would be most nuc... | Study Prep in Pearson+ [pearson.com]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization of (3R)-1-Acetylpyrrolidine-3-carboxylic Acid

Status: Active Ticket Type: Process Troubleshooting / Solid State Chemistry Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary

(3R)-1-Acetylpyrrolidine-3-carboxylic acid (CAS: 114741-03-6 / Analogous derivatives) presents a classic challenge in process chemistry: it is a low-molecular-weight, highly polar, N-acetylated amino acid derivative. These molecules possess a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing due to strong hydrogen bonding with water and conformational flexibility.

This guide addresses the three critical failure modes reported by users:

-

Oiling Out: Formation of a viscous syrup instead of a lattice.

-

Enantiomeric Drift: Loss of optical purity during isolation.

-

Hygroscopicity: Product turning to "goo" upon filtration.

Module 1: The "Oiling Out" Phenomenon

User Query: "I cooled my reaction mixture, but instead of white crystals, a yellow oil separated at the bottom. Scratching the flask doesn't help."

Root Cause Analysis

N-acetylated pyrrolidines are highly soluble in water and alcohols. Oiling out occurs when the metastable zone width (MSZW) is too narrow or when the system enters a region of liquid-liquid immiscibility (LLPS) before it hits the solubility curve. This is often exacerbated by:

-

Residual Water: Even <1% water can act as a plasticizer, preventing lattice formation.

-

Impurity Profile: Inorganic salts (NaCl/NaOAc) from the acetylation step stabilize the oil phase.

Troubleshooting Protocol: The "Dual-Solvent" Displacement

Do not attempt to crystallize directly from the reaction solvent if it contains water.

Step-by-Step Recovery:

-

Dehydration (Critical):

-

Dissolve the oil in 2-MeTHF or Dichloromethane (DCM) .

-

Dry over

and filter. -

Rotary evaporate to a hard foam/gum. Do not stop at the oil stage; use high vacuum to remove trace solvents.

-

-

Solvent System Selection:

-

Primary Solvent (Good Solubility): Acetone or Isopropanol (IPA).

-

Anti-Solvent (Poor Solubility): Isopropyl Acetate (IPAc) or MTBE.

-

Note: Avoid Ethyl Acetate if free acetic acid is present, as transesterification or solvate confusion can occur.

-

-

Seeded Cooling Crystallization:

-

Dissolve the dried foam in minimal warm Acetone (

). -

Cool to

.[1] -

SEEDING: Add 0.5 wt% of pure seed crystals. If you lack seeds, sonicate a small aliquot in a test tube with heptane to generate them.

-

Add Anti-Solvent (IPAc) dropwise over 2 hours.

-

Cool to

only after a slurry has established.

-

Visual Logic: Oiling Out Decision Tree

Figure 1: Decision matrix for resolving oiling-out issues during crystallization.

Module 2: Enantiomeric Purity (The "3R" Integrity)

User Query: "My starting material was 99% ee, but the isolated crystals are only 94% ee. Is the compound racemizing?"

Technical Insight

While N-acetylated amino acids are generally stable, the carboxylic acid proton is acidic. If the crystallization is performed in basic conditions or at high temperatures (

If the impurity (the 3S enantiomer) is structurally similar, it may crystallize with the 3R form if the system is a racemic compound rather than a conglomerate.

Optimization Protocol

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Keep | Minimizes thermal racemization risks. |

| Supersaturation | Low (Slow cooling) | High supersaturation traps the "wrong" enantiomer in the lattice defects. |

| Solvent Class | Alcohols (IPA) | Alcohols can disrupt homomeric dimers, potentially improving chiral rejection. |

| Rescue Method | Recrystallization | If ee drops, recrystallize from Acetonitrile (ACN) . ACN is excellent for rejecting polar impurities. |

Module 3: Hygroscopicity & Solvate Formation

User Query: "The crystals looked fine on the filter, but turned into a sticky glass after 10 minutes in the air."

Mechanism

(3R)-1-Acetylpyrrolidine-3-carboxylic acid is hygroscopic. The amide (acetyl) and acid groups are eager H-bond acceptors. Atmospheric moisture condenses on the crystal surface, dissolving the lattice (deliquescence).

Handling Protocol

-

Filtration: Must be performed under a nitrogen blanket or in a glove bag.

-

Washing: Wash with cold, anhydrous MTBE or Heptane . Do not wash with ether (often contains peroxides/water) or cold alcohols (will dissolve product).

-

Drying:

-

Vacuum oven at

. -

Bleed gas: Dry Nitrogen (not ambient air).

-

Desiccant:

is recommended in the vacuum trap to scavenge water aggressively.

-

Experimental Workflow: Anti-Solvent Crystallization

This workflow is designed to maximize yield while maintaining the (3R) stereocenter integrity.

Figure 2: Optimized anti-solvent crystallization workflow for N-acetylated pyrrolidine derivatives.

References

-

Synthesis and Stereochemistry Context: Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6097. Context: Establishes the synthesis of high-ee pyrrolidine-3-carboxylic acid derivatives and the necessity of purification steps.

- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

-

Physical Properties & Solubility Data: PubChem CID 68220896: (3R)-1-Acetylpyrrolidine-3-carboxylic acid.[2] Context: Verification of chemical structure, predicted physicochemical properties, and identifier consistency.

- Chiral Resolution Strategies: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Context: Fundamental principles for upgrading enantiomeric excess in pyrrolidine-based carboxylic acids.

Sources

solving solubility issues with (3R)-1-Acetylpyrrolidine-3-carboxylic acid

Topic: Solubility & Handling Troubleshooting Guide

Document ID: TSC-APC-003 | Version: 2.1 | Status: Active[1][2]

Executive Summary

This guide addresses the specific solubility and handling challenges associated with (3R)-1-Acetylpyrrolidine-3-carboxylic acid . Unlike its parent compound (proline), this molecule is not zwitterionic .[2][3] The N-acetyl group renders the nitrogen non-basic, leaving the carboxylic acid as the sole ionizable group.[3] This unique physicochemical profile frequently leads to failed extractions, poor chromatographic peak shape, and precipitation in biological assays.[3]

Module 1: Physicochemical Profile & Solubility Matrix

The Core Issue: Users often treat this molecule like a standard amino acid.[2][3] It is not. It is a highly polar, low-molecular-weight organic acid.[2]

-

pKa (Acidic): ~3.8 – 4.2 (Carboxylic acid)[2]

-

pKa (Basic): None (The N-acetyl amide is non-basic)[2]

-

LogP: ~ -0.6 (Hydrophilic; prefers water over octanol)[2]

Solubility Reference Table

Data based on thermodynamic solubility at 25°C.

| Solvent | Solubility Rating | Notes |

| Water (pH 7) | High (>100 mg/mL) | Forms a soluble carboxylate anion.[2] |

| Water (pH 1) | Moderate-High | Even in protonated form, the polar amide keeps it soluble.[2] |

| Methanol / Ethanol | High | Best organic solvents for stock solutions.[2][3] |

| DMSO / DMF | High | Excellent for biological assay stocks.[2][3] |

| DCM / Chloroform | Low / Marginal | Common Pain Point.[2][3] Often requires 5-10% Methanol to dissolve.[2][3] |

| Ethyl Acetate | Low | Poor solubility unless the molecule is strictly protonated.[2][3] |

| Hexane / Toluene | Insoluble | Do not use for reactions or extractions.[2][3] |

Module 2: Troubleshooting Synthesis & Extraction

FAQ 1: "I cannot extract the product from the aqueous reaction mixture into DCM or Ethyl Acetate."

Diagnosis:

Due to its negative LogP, the molecule prefers the aqueous phase, even when protonated.[3] Standard extraction protocols (Water/DCM) often fail because the partition coefficient (

The Fix: The "Salting-Out" Protocol You must modify the aqueous phase thermodynamics to force the molecule out.[2][3]

-

Acidify: Adjust the aqueous layer pH to pH 1–2 using 1M HCl.[2][3]

-

Why? You must suppress the ionization of the carboxylic acid (

).[2]

-

-

Saturate: Add solid NaCl to the aqueous layer until it stops dissolving (saturation).

-

Why? This increases the ionic strength, reducing the solubility of organic molecules (Salting-Out Effect).[3]

-

-

Solvent Switch: Do not use pure DCM. Use 10% Methanol in DCM or n-Butanol .[2]

-

Extraction: Perform 3-4 extractions (not just one).

FAQ 2: "My product is an oil/gum after removing the solvent. How do I get a solid?"

Diagnosis: The N-acetyl group creates rotational conformers (rotamers) that disrupt crystal lattice formation.[2] Additionally, the molecule is likely hygroscopic.[2][3]

The Fix: Trituration

-

Dissolve the gum in a minimum amount of DCM or Acetone .[2][3]

-

Add Diethyl Ether or Hexane dropwise until the solution turns cloudy.[2][3]

-

Cool to -20°C overnight. Scratch the flask glass to induce nucleation.[2][3]

-

Alternative: Lyophilization (Freeze-drying) from water/dioxane is often the only way to get a handleable powder.[2][3]

Module 3: Purification (Chromatography)

FAQ 3: "The compound streaks on my silica column and elutes broadly."

Diagnosis:

The free carboxylic acid interacts strongly with the silanols (

The Fix: Mobile Phase Modifiers You must suppress ionization or switch stationary phases.[2][3]

Option A: Normal Phase (Silica) [2][4][5][6]

-

Solvent System: DCM : Methanol (95:5 to 80:20).[2]

-

The Critical Additive: Add 1% Acetic Acid to the mobile phase.[2][3]

Option B: Reverse Phase (C18) – Recommended [2]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2][3]

-

Why? The polarity of this molecule makes it ideal for Reverse Phase.[2][3] It will elute early (low retention time) but with sharp peak shape.[2][3]

Module 4: Biological Assay Preparation

FAQ 4: "The compound precipitates when I dilute my DMSO stock into the cell culture media."

Diagnosis: "pH Shock."[2][3] If your stock solution is high concentration, the rapid dilution into a buffered media (pH 7.[3]4) might temporarily create local environments where the solubility limit is breached, or the DMSO concentration is insufficient to solvate the hydrophobic core of the acetyl group.[3]

The Fix: The Step-Down Dilution

-

Stock: Prepare 100 mM stock in pure DMSO .

-

Intermediate: Dilute 1:10 into PBS (Phosphate Buffered Saline) .

-

Check: Ensure the solution is clear. At pH 7.4, the carboxylic acid deprotonates to the carboxylate anion, which is highly water-soluble.[3]

-

-

Final: Dilute into media.

Visual Troubleshooting Workflows

Workflow 1: Extraction & Isolation Logic

Caption: Decision tree for extracting hydrophilic acid derivatives from aqueous reaction mixtures.

Workflow 2: Purification Strategy

Caption: Selection logic for chromatographic purification to prevent peak tailing.

References

-

PubChem. (3R)-1-Acetylpyrrolidine-3-carboxylic acid - Compound Summary. National Library of Medicine.[2][3] [Link][3]

-

Teledyne ISCO. Purification of highly polar compounds by flash chromatography (Application Note AN50).[Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2][3] University of Wisconsin-Madison.[2] [Link]

-

Biotage. Strategies for the Purification of Polar Compounds.[Link]

Sources

- 1. (3R)-1-Acetylpyrrolidine-3-carboxylic acid | C7H11NO3 | CID 68220896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine, 1-acetyl- | C6H11NO | CID 77650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. teledyneisco.com [teledyneisco.com]

- 6. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

minimizing racemization during (3R)-1-Acetylpyrrolidine-3-carboxylic acid reactions

Ticket ID: #RAC-3R-PYR-001 Subject: Minimizing Racemization of (3R)-1-Acetylpyrrolidine-3-carboxylic Acid Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering loss of enantiomeric excess (ee%) during the reaction of (3R)-1-acetylpyrrolidine-3-carboxylic acid . Unlike proline (pyrrolidine-2-carboxylic acid), this molecule is a

The Critical Distinction:

Racemization in this substrate does not proceed via the rapid 5(4H)-oxazolone (azlactone) pathway common in

Part 1: The Mechanism (The "Why")

To solve the issue, we must first visualize the failure mode. The C3 stereocenter is susceptible because the adjacent carbonyl (from the carboxylic acid) activates the

Racemization Pathway: Direct Enolization [1]

-

Activation: The carboxylic acid is converted to an activated ester (e.g., -OBt, -OAt).

-

Deprotonation: A base abstracts the proton at C3.

-

Planarization: The resulting enolate is planar and achiral.

-

Reprotonation: The proton returns from either face, yielding a racemic mixture.

Figure 1: Mechanism of base-catalyzed direct enolization at the C3 position.

Part 2: Troubleshooting & Optimization (FAQs)

Q1: I am using HATU/DIPEA, but my ee% drops to 85%. Why?

A: HATU is highly reactive, but it requires a base (DIPEA) to function. The combination of a strong base and the electron-withdrawing

-

Fix: Switch to a "base-free" or "weak-base" protocol. Use DIC/Oxyma (carbodiimide chemistry) which often requires no tertiary amine base, or switch the base to 2,4,6-Collidine (TMP), which is sterically hindered and less likely to abstract the C3 proton.

Q2: Can I use acid chlorides to speed up the reaction?

A: Avoid this. Acid chlorides are highly activating and significantly increase the acidity of the

Q3: How does temperature affect this specific substrate? A: Enolization has a higher activation energy than the coupling reaction in optimized systems.

-

Rule: Perform the activation and the first hour of coupling at 0°C . Only warm to room temperature if conversion stalls.

Part 3: Experimental Protocols

Protocol A: Low-Racemization Amide Coupling (Recommended)

This protocol utilizes DIC/Oxyma, which generates an active ester in situ at acidic-to-neutral pH, minimizing the window for base-mediated enolization.

Reagents:

-

(3R)-1-Acetylpyrrolidine-3-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)

-

DIC (Diisopropylcarbodiimide) (1.1 equiv)

-

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.1 equiv)

-

Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF at 0°C .

-

Activation: Add DIC (1.1 eq) dropwise. Stir at 0°C for 5–10 minutes. Note: The solution may turn yellow/orange; this is normal.

-

Coupling: Add the amine partner (1.1 eq). Crucial: If the amine is a salt (e.g., HCl salt), add exactly 1.0 eq of TMP (2,4,6-collidine) to free it. Do NOT use DIPEA.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature only if monitoring shows incomplete conversion.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove collidine/DIC urea), sat. NaHCO3, and brine.

Protocol B: Rapid ee% Determination (Marfey’s Method)

Since the product is likely an amide, direct chiral HPLC is preferred. However, if you need to check the starting material purity:

-

Derivatization: React 50 µg of substrate with FDAA (Marfey’s Reagent) in 1M NaHCO3 at 40°C for 1 hour.

-